

Application Note and Protocol: HPLC Analysis of N-Butyroyl-D-Sphingosine

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Compound of Interest

Compound Name: *N-Butyroyl-D-Sphingosine*

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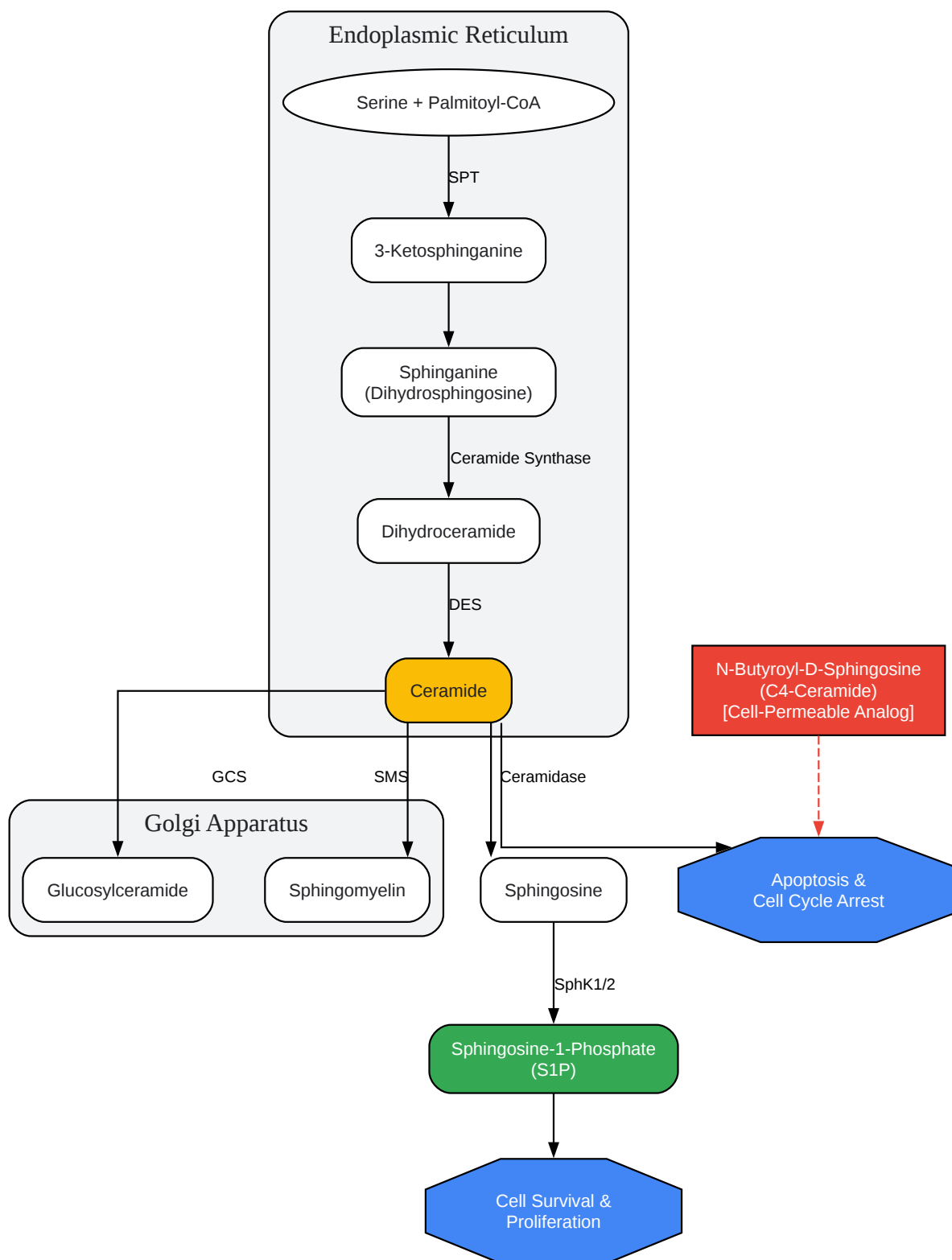
Introduction

N-Butyroyl-D-Sphingosine, also known as C4-ceramide, is a synthetic, cell-permeable analog of natural ceramides.[1][2] Ceramides are a class of bioactive sphingolipids that play crucial roles as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[2][3] The specific acyl chain length of the ceramide molecule can influence its biological function.[2] Due to its cell-permeable nature, C4-ceramide is a valuable tool for studying the intracellular effects of ceramides.[2] Accurate and sensitive quantification of **N-Butyroyl-D-Sphingosine** is essential for understanding its mechanism of action and for its application in drug development and biomedical research.

This document provides a detailed protocol for the quantitative analysis of **N-Butyroyl-D-Sphingosine** in biological samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which is considered the gold standard for ceramide analysis due to its high sensitivity and specificity.[2]

Signaling Pathway Context: Sphingolipid Metabolism

N-Butyroyl-D-Sphingosine, as a ceramide analog, participates in sphingolipid signaling pathways. The de novo synthesis pathway is a major contributor to ceramide production in the cell, starting from the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum. [2] Ceramides are central to sphingolipid metabolism and can be metabolized to form other important signaling molecules like sphingosine-1-phosphate (S1P), or more complex sphingolipids such as sphingomyelin.[1][3] The balance between ceramide and S1P levels is critical for cell fate, with ceramides generally promoting apoptosis and S1P promoting cell survival.[3]

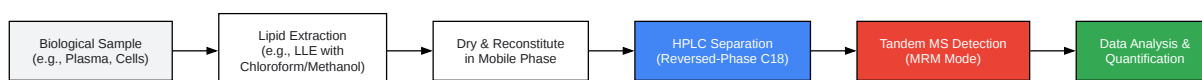


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Caption: De Novo Sphingolipid Biosynthesis and Signaling Pathway.

Experimental Workflow

The quantitative analysis of **N-Butyroyl-D-Sphingosine** by HPLC-MS/MS follows a systematic workflow, from sample collection to data interpretation. The key stages include lipid extraction from the biological matrix, chromatographic separation, and mass spectrometric detection and quantification.^{[1][2]}



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Caption: HPLC-MS/MS Workflow for **N-Butyroyl-D-Sphingosine** Analysis.

Experimental Protocols

1. Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from established methods for extracting ceramides from biological fluids.^[1]

- Materials:
 - Biological sample (e.g., 50 μ L plasma)
 - Internal Standard (IS): A suitable non-endogenous ceramide, such as C17-ceramide, should be used for accurate quantification.
 - Chloroform
 - Methanol
 - Water (HPLC-grade)
 - 1.5 mL microcentrifuge tubes
 - Nitrogen evaporator

- Vortex mixer
- Centrifuge
- Procedure:
 - To a 1.5 mL microcentrifuge tube, add 50 μ L of the plasma sample.
 - Add a known amount of the internal standard.
 - Add 1 mL of a pre-chilled (-20°C) chloroform:methanol (1:2, v/v) mixture.
 - Vortex vigorously for 1 minute at 4°C .
 - To induce phase separation, add 0.25 mL of chloroform and 0.25 mL of water.
 - Vortex again for 30 seconds.
 - Centrifuge at $10,000 \times g$ for 5 minutes at 4°C to separate the phases.
 - Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
 - Dry the pooled organic extract under a gentle stream of nitrogen.
 - Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

This method utilizes a reversed-phase C18 column for the chromatographic separation of **N-Butyroyl-D-Sphingosine**.

- Instrumentation:
 - HPLC or UHPLC system
 - Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size)

- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Mobile Phases:
 - Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[\[1\]](#)
 - Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[\[1\]](#)
- HPLC Conditions:
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
 - Column Temperature: 40°C
 - Gradient Elution:
 - 0-1 min: 30% B
 - 1-8 min: Linear gradient from 30% to 100% B
 - 8-12 min: Hold at 100% B
 - 12.1-15 min: Return to 30% B for re-equilibration
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - Ion Spray Voltage: 4500 V
 - Source Temperature: 350°C
 - MRM Transitions: (To be optimized for the specific instrument)

- **N-Butyroyl-D-Sphingosine** (C4-ceramide): Precursor ion $[M+H]^+$ → Product ion
- Internal Standard (e.g., C17-ceramide): Precursor ion $[M+H]^+$ → Product ion

Data Presentation

The quantitative performance of ceramide analysis using HPLC-MS/MS is characterized by high sensitivity and a broad dynamic range. The following table summarizes typical performance data. Specific values for **N-Butyroyl-D-Sphingosine** may vary depending on the instrumentation and sample matrix.

Parameter	Typical Value
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	9 fmol
Limit of Quantification (LOQ)	21 fmol
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Recovery	85-115%

Data synthesized from typical performance characteristics of sphingolipid analysis by LC-MS/MS.^{[4][5]}

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of **N-Butyroyl-D-Sphingosine** in biological samples. The sample preparation protocol based on liquid-liquid extraction is effective for isolating ceramides from complex matrices. The use of a suitable internal standard and MRM on a tandem mass spectrometer ensures accurate and reliable quantification. This methodology is well-suited for researchers, scientists, and drug development professionals investigating the roles of ceramides in cellular signaling and pathophysiology.

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